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These application notes provide a detailed protocol for the synthesis of high-performance

LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode material using the oxalate coprecipitation method. This

method offers advantages such as good stoichiometric control, uniform mixing of precursors,

and the production of materials with high specific capacity and good cycling stability. The

following sections are intended for researchers, scientists, and professionals in the field of

battery material development.

Introduction
Nickel-rich layered oxides, particularly NMC811, are promising cathode materials for next-

generation lithium-ion batteries due to their high specific capacity. The coprecipitation method

is a widely adopted technique for synthesizing NMC materials, as it allows for homogeneous

mixing of the transition metal precursors at the atomic level. The use of oxalate as a

precipitating agent is advantageous as it often does not require strict pH control or an inert

atmosphere, making the process more cost-effective and environmentally friendly compared to

hydroxide coprecipitation.

The synthesis process detailed herein involves two key stages: the coprecipitation of a mixed-

metal oxalate precursor (Ni₀.₈Mn₀.₁Co₀.₁)C₂O₄·nH₂O, followed by a solid-state lithiation

reaction with a lithium source to form the final NMC811 product. Careful control of parameters

such as reactant concentrations, temperature, stirring speed, and calcination conditions is

crucial for obtaining the desired material properties.
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Experimental Protocols
This section outlines the detailed methodology for the synthesis of NMC811 via the oxalate

coprecipitation method.

Materials Required
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

Manganese (II) sulfate monohydrate (MnSO₄·H₂O)

Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

Lithium hydroxide monohydrate (LiOH·H₂O)

Deionized water

Ammonium hydroxide (NH₄OH) for pH adjustment (optional)

Protocol for Precursor Synthesis (Coprecipitation)
Preparation of Transition Metal Salt Solution:

Prepare a 1 M aqueous solution of the transition metal sulfates by dissolving

stoichiometric amounts of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water

to achieve a Ni:Mn:Co molar ratio of 8:1:1.

Preparation of Precipitant Solution:

Prepare a 1 M aqueous solution of oxalic acid or ammonium oxalate.

Coprecipitation Reaction:

In a continuously stirred tank reactor, heat the precipitant solution to 60°C.

Slowly add the transition metal salt solution to the reactor while maintaining a constant

stirring speed of approximately 750 rpm.[1]
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The reaction is typically carried out for 2 hours at 60°C.[2] While not always necessary

with oxalate coprecipitation, the pH can be adjusted to a range of 3-8.5 using ammonium

hydroxide to optimize particle morphology.[3][4]

Aging:

After the addition of the transition metal salt solution is complete, continue stirring the

mixture at 60°C for an aging period of 3-4 hours to allow for the growth and maturation of

the precursor particles.[1][2]

Washing and Drying:

Filter the resulting precipitate and wash it several times with deionized water until the pH

of the filtrate is neutral (pH 7).[4]

Dry the washed precursor powder in an oven at 80-120°C overnight to remove residual

water.

Protocol for Lithiation (Calcination)
Mixing:

Thoroughly mix the dried mixed-metal oxalate precursor with LiOH·H₂O in a mortar and

pestle. A slight excess of the lithium source (typically 2-5%) is recommended to

compensate for lithium loss at high temperatures.[1][3] The molar ratio of Li to the sum of

transition metals (Ni+Mn+Co) should be approximately 1.02-1.05.[2][5]

Calcination:

The calcination process is typically performed in two stages under an oxygen atmosphere

to ensure the formation of a well-ordered layered structure.[2][5]

Step 1 (Pre-calcination): Heat the mixture to a temperature between 450°C and 500°C at a

slow heating rate (e.g., 0.1°C/min) and hold for 5-6 hours.[2][5] This step is crucial for the

decomposition of the oxalate precursor.

Step 2 (Final Sintering): Increase the temperature to 800-850°C at a heating rate of

approximately 0.8°C/min and hold for 12-15 hours.[1][2][5]
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After sintering, allow the furnace to cool down naturally to room temperature.

Post-treatment:

The resulting black NMC811 powder is then collected and can be gently ground to break

up any agglomerates.

Data Presentation
The following tables summarize the typical physicochemical and electrochemical properties of

NMC811 synthesized using the oxalate coprecipitation method as reported in the literature.

Parameter Value Reference

Primary Particle Size < 1 µm [2]

Secondary Particle Size 3-10 µm [2]

Morphology Spherical and dense [2][5]

Tap Density ~2.4 g/mL [5]

Crystal Structure
Hexagonal α-NaFeO₂ (R-3m

space group)
[5]

Electrochemical
Performance

Value Reference

Initial Discharge Capacity

(0.1C)
202-212.93 mAh/g [1][5]

Initial Discharge Capacity (1C) ~180 mAh/g [6][7]

Capacity Retention (1C, 200

cycles)
~86% [6][7]

Coulombic Efficiency >97% [2]

Mandatory Visualization
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The following diagrams illustrate the experimental workflow for the synthesis of NMC811 via

the oxalate coprecipitation method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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